molecular formula C14H13N3OS B2823510 (4-(4-(4-methyl-1H-imidazol-1-yl)phenyl)thiazol-2-yl)methanol CAS No. 1206969-30-3

(4-(4-(4-methyl-1H-imidazol-1-yl)phenyl)thiazol-2-yl)methanol

Cat. No. B2823510
CAS RN: 1206969-30-3
M. Wt: 271.34
InChI Key: YUYLSVGDKITEOO-UHFFFAOYSA-N
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Description

The compound (4-(4-(4-methyl-1H-imidazol-1-yl)phenyl)thiazol-2-yl)methanol is a thiazole derivative that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Synthetic Chemistry Applications

The compound has been explored for its utility in synthetic chemistry, particularly in the synthesis of imidazole derivatives. Ohta et al. (1987) discussed the synthesis of (1-methyl-1H-imidazol-2-yl) methanol derivatives as precursors to carbonyl compounds, highlighting the versatility of imidazole derivatives in synthetic organic chemistry Ohta, Hayakawa, Nishimura, & Okamoto, 1987.

Corrosion Inhibition

Costa et al. (2021) demonstrated the use of imidazole derivatives, including molecules similar in structure to the target compound, for the corrosion inhibition of carbon steel in acidic mediums. Their work emphasizes the role of such molecules in protective coatings and materials science Costa et al., 2021.

Catalytic Applications

Sarki et al. (2021) explored the use of methanol, involving imidazole derivatives, in selective N-methylation of amines and transfer hydrogenation of nitroarenes, highlighting the catalytic potential of these compounds in green chemistry and organic transformations Sarki et al., 2021.

Fluorescent Chemosensing

Manna, Chowdhury, and Patra (2020) reported on a phenyl thiadiazole-based Schiff base receptor for the selective and sensitive detection of Al3+ ions, indicating the use of similar structured compounds in the development of new fluorescent chemosensors for metal ions detection in environmental and biological samples Manna, Chowdhury, & Patra, 2020.

properties

IUPAC Name

[4-[4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-10-6-17(9-15-10)12-4-2-11(3-5-12)13-8-19-14(7-18)16-13/h2-6,8-9,18H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYLSVGDKITEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=CC=C(C=C2)C3=CSC(=N3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-(4-methyl-1H-imidazol-1-yl)phenyl)thiazol-2-yl)methanol

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